molecular formula C5H7F5O B1628726 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol CAS No. 374-46-9

1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol

Cat. No.: B1628726
CAS No.: 374-46-9
M. Wt: 178.1 g/mol
InChI Key: VZNSVWKHKHDGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol is a fluorinated alcohol with the molecular formula C5H7F5O. This compound is characterized by the presence of five fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutan-3-ol using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and decomposition.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow reactors and catalytic fluorination are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the alcohol to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted fluorinated compounds.

Scientific Research Applications

1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol is utilized in various scientific research fields, including:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring high selectivity and stability.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug design and delivery, where the compound can act as a carrier for active pharmaceutical ingredients.

Comparison with Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar solvent properties but different reactivity due to the presence of six fluorine atoms.

    2,2,3,3,3-Pentafluoro-1-propanol: A structurally related compound used as a cleaning agent and derivatization reagent.

Uniqueness: 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol is unique due to its specific arrangement of fluorine atoms and the presence of a tertiary alcohol group. This structure imparts distinct reactivity and stability, making it valuable in specialized applications where other fluorinated alcohols may not be suitable.

Properties

IUPAC Name

3,3,4,4,4-pentafluoro-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O/c1-3(2,11)4(6,7)5(8,9)10/h11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNSVWKHKHDGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597472
Record name 3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-46-9
Record name 3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol
Reactant of Route 2
Reactant of Route 2
1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol
Reactant of Route 3
Reactant of Route 3
1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol
Reactant of Route 4
Reactant of Route 4
1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol
Reactant of Route 5
Reactant of Route 5
1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol
Reactant of Route 6
Reactant of Route 6
1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.